Tenuifolin

Descripción general

Descripción

Tenuifolina es un compuesto terpenoide bioactivo derivado de la raíz de Polygala tenuifolia, una planta comúnmente utilizada en la medicina tradicional china. Este compuesto ha ganado una atención significativa debido a sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos. Tenuifolina es conocida por su capacidad para inhibir la síntesis de beta-amiloide, que está asociada con la enfermedad de Alzheimer, y por su actividad nootrópica, que mejora las funciones cognitivas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de tenuifolina generalmente implica la extracción de la raíz de Polygala tenuifolia. El proceso de extracción incluye los siguientes pasos:

Secado y pulverización: Las raíces se secan y se muelen hasta obtener un polvo fino.

Extracción con disolvente: El polvo de raíz se somete a extracción con disolvente utilizando etanol o metanol.

Filtración y concentración: El extracto se filtra y se concentra a presión reducida.

Purificación: El extracto concentrado se purifica utilizando técnicas cromatográficas para aislar tenuifolina.

Métodos de producción industrial: En un entorno industrial, la producción de tenuifolina implica procesos de extracción a gran escala. Se ha explorado el uso de sistemas de flujo continuo y espectroscopia de infrarrojo cercano para mejorar el análisis cuantitativo y el control de calidad del contenido de tenuifolina en polvos de drogas en bruto .

Análisis De Reacciones Químicas

Tipos de reacciones: Tenuifolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Tenuifolina puede oxidarse para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la tenuifolina en formas reducidas con diferentes actividades biológicas.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de tenuifolina, cada uno con actividades biológicas únicas .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

1. Alzheimer's Disease:

Tenuifolin has shown promise in alleviating symptoms associated with Alzheimer's disease. In a study involving APP/PS1 transgenic mice, this compound treatment improved spatial learning and memory deficits while reducing neuronal apoptosis in the hippocampus. The compound was found to protect against amyloid-beta-induced neuronal damage by inhibiting apoptosis pathways, including the activation of caspases-3 and -9 .

2. Cognitive Impairment from Stress:

Research indicates that this compound can ameliorate cognitive impairments induced by chronic restraint stress. In experiments with C57BL/6J mice, oral administration of this compound significantly improved performance in cognitive tests like the Y-maze and novel object recognition tests. The mechanism appears to involve modulation of inflammatory markers such as interleukin-6 and interleukin-10 in the hippocampus .

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic potential:

Case Studies

Case Study 1: Alzheimer's Disease Model

In a controlled study involving APP/PS1 transgenic mice, researchers administered varying doses of this compound over a period of weeks. The results indicated significant improvements in memory retention and reductions in amyloid plaques compared to control groups not receiving treatment.

Case Study 2: Chronic Stress Impact

Another study focused on the effects of chronic restraint stress on cognitive performance. Mice treated with this compound displayed marked improvements in cognitive tasks compared to untreated counterparts, suggesting its efficacy as a potential therapeutic agent for stress-related cognitive decline.

Mecanismo De Acción

Tenuifolina ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la síntesis de beta-amiloide: Tenuifolina inhibe la síntesis de beta-amiloide, una proteína asociada con la enfermedad de Alzheimer.

Actividad nootrópica: Mejora las funciones cognitivas inhibiendo la acetilcolinesterasa y aumentando la producción de norepinefrina y dopamina.

Neuroprotección: Tenuifolina promueve la supervivencia de las células neuronales y la expresión de proteínas sinápticas a través de la vía de señalización BDNF/TrkB.

Comparación Con Compuestos Similares

Tenuifolina es única en comparación con otros compuestos similares debido a sus mecanismos de acción específicos y su potencial terapéutico. Los compuestos similares incluyen:

Tenuigenina: Otro compuesto derivado de Polygala tenuifolia con efectos neuroprotectores.

Poligalasaponinas: Un grupo de saponinas de Polygala tenuifolia con diversas actividades biológicas.

Onjisaponina B: Una saponina con posibles efectos terapéuticos sobre las funciones cognitivas.

Tenuifolina destaca por su capacidad para inhibir la síntesis de beta-amiloide y su actividad nootrópica, lo que la convierte en un candidato prometedor para el tratamiento de trastornos neurológicos.

Actividad Biológica

Tenuifolin, a bioactive compound derived from Polygala tenuifolia, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings, including case studies and data tables.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Neuroprotective Effects : this compound has been shown to protect neuronal cells from oxidative stress and neuroinflammation. It modulates ferroptosis, a form of regulated cell death associated with iron metabolism and oxidative damage, particularly in PC12 cells exposed to corticosterone .

- Cognitive Function Improvement : Research indicates that this compound enhances learning and memory in animal models, potentially through the regulation of synaptic plasticity and inhibition of apoptosis. It has been demonstrated to prevent Alzheimer's disease-like phenotypes by suppressing oxidative stress and maintaining calcium homeostasis .

- Sleep Regulation : this compound has significant effects on sleep behavior, as evidenced by studies in zebrafish that showed increased total rest time during the dark phase and modulation of GABAergic signaling pathways .

Research Findings

- Neuroprotective Studies :

- Cognitive Enhancement :

- Behavioral Analysis in Zebrafish :

Table 1: Summary of Biological Activities of this compound

Table 2: Effects of this compound on Cellular Mechanisms

| Mechanism | Effect | Concentration Used | Cell Type |

|---|---|---|---|

| Ferroptosis Inhibition | Reduced Fe²⁺ levels | 1, 10, 50 μM | PC12 cells |

| Antioxidant Activity | Increased SOD & GPX activity | Variable | PC12 cells |

| BDNF/TrkB Signaling | Enhanced expression | N/A | Mouse brain tissue |

Case Studies

- Alzheimer's Disease Model : A study investigated the effect of this compound on mice with induced Alzheimer's-like symptoms. Results showed that treatment with this compound resulted in improved memory performance and alterations in synaptic protein expression, indicating its potential as a therapeutic agent for cognitive decline associated with neurodegenerative diseases .

- Insomnia Treatment : Another investigation focused on the effects of this compound on sleep patterns in zebrafish. The compound significantly increased total rest time during the dark phase, supporting its traditional use as an anti-insomnia herb .

Propiedades

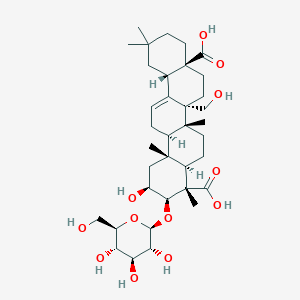

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJLNNAUDGIUAE-YGIRLYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047766 | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20183-47-5 | |

| Record name | Tenuifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20183-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.